molecular formula C20H16BrClN2OS B4610639 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea

1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea

Cat. No.: B4610639
M. Wt: 447.8 g/mol
InChI Key: HLAQGAMUMGJGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The compound also features a bromo and chloro substitution on another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea has found applications in various scientific research fields:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals and intermediates.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea typically involves the reaction of 4-(benzyloxy)aniline with 4-bromo-2-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.

Synthetic Route:

  • Dissolve 4-(benzyloxy)aniline in dichloromethane.
  • Add 4-bromo-2-chlorophenyl isothiocyanate to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of catalysts, alternative solvents, or continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

Substitution:

  • The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Amines, thiols.

Major Products:

  • Sulfoxides, sulfones, substituted amines, and thiols.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the benzyloxy and halogen substituents enhances its binding affinity and specificity towards certain targets.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of key enzymes involved in metabolic pathways.
  • Receptors: Modulation of receptor activity, leading to altered cellular responses.
  • Pathways: Interference with signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-bromophenyl)thiourea
  • 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)thiourea
  • 1-(4-Benzyloxyphenyl)-3-phenylthiourea

Uniqueness:

  • The presence of both benzyloxy and halogen substituents provides a unique combination of electronic and steric effects.
  • Enhanced binding affinity and specificity towards certain molecular targets.
  • Potential for diverse chemical modifications and functionalization.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2OS/c21-15-6-11-19(18(22)12-15)24-20(26)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAQGAMUMGJGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.